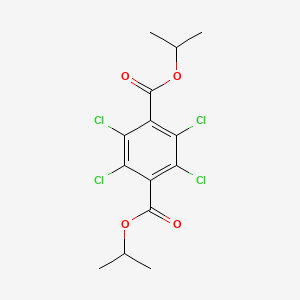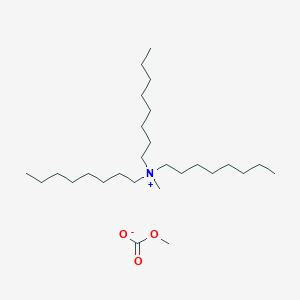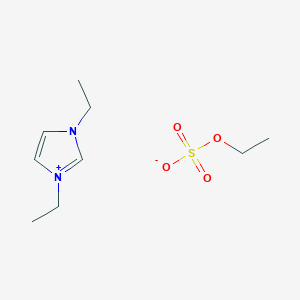
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (DFMPPC) is an important organic compound in the field of synthetic organic chemistry. It is a versatile intermediate that can be used in a variety of reactions, and its versatility and reactivity make it an attractive choice for a wide range of applications. DFMPPC is a pyrazole-based aldehyde, and its structure consists of a five-membered ring with an aldehyde group at the C-4 position. It has two fluorine atoms at the C-2 and C-4 positions, and a methoxy group at the C-3 position.
Applications De Recherche Scientifique
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, organometallic compounds, and polymers. Additionally, it has been used in the synthesis of a variety of dyes and pigments, as well as in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is not well understood. However, it is believed that the two fluorine atoms at the C-2 and C-4 positions of the pyrazole ring act as electron-withdrawing groups, making the molecule more reactive and increasing its reactivity. Additionally, the methoxy group at the C-3 position is believed to act as an electron-donating group, further increasing the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde are not well understood. However, it is believed that the molecule may have anti-inflammatory and anti-oxidant properties, as well as potential anti-cancer properties. Additionally, it is believed that it may have potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several advantages for use in laboratory experiments. It is a relatively stable molecule, and its reactivity makes it an attractive choice for a wide range of reactions. Additionally, it is relatively inexpensive and readily available. However, it is important to note that 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a hazardous compound, and proper safety precautions should be taken when handling it.
Orientations Futures
For research on 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde include further investigation into its biochemical and physiological effects, as well as its potential applications in the treatment of neurological disorders. Additionally, further research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds is warranted. Additionally, further research into its potential use as a catalyst in the synthesis of heterocyclic compounds, organometallic compounds, and polymers is also warranted. Finally, further research into its potential use in the synthesis of dyes and pigments, as well as its potential use in the synthesis of polymers, is also warranted.
Méthodes De Synthèse
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be synthesized using a variety of methods. One of the most common routes is the reaction of 2,4-difluorobenzaldehyde with 4-methoxybenzyl alcohol in the presence of a base such as sodium hydroxide in an aqueous solution. This reaction results in the formation of the desired product in good yield. Other methods for the synthesis of 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde include the reaction of 2,4-difluorobenzaldehyde with 4-methoxybenzyl bromide in the presence of a base such as sodium hydroxide in an aqueous solution. The reaction of 2,4-difluorobenzaldehyde with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide in an aqueous solution is also a viable route.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-23-14-5-2-11(3-6-14)17-12(10-22)9-21(20-17)16-7-4-13(18)8-15(16)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKSOUREELTRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395484 | |
| Record name | 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
618098-79-6 | |
| Record name | 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)




![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)



